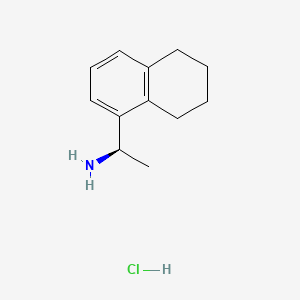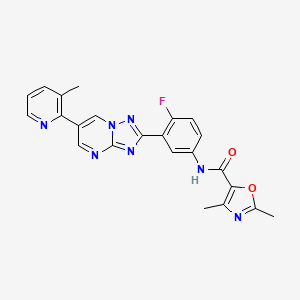
(2S,3R)-Brassinazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-Brassinazole is a synthetic compound known for its role as a potent inhibitor of brassinosteroid biosynthesis. Brassinosteroids are a class of plant hormones essential for various physiological processes, including cell elongation, vascular differentiation, and stress responses. By inhibiting brassinosteroid biosynthesis, this compound has become a valuable tool in plant biology research, allowing scientists to study the effects of brassinosteroids on plant growth and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Brassinazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of Chiral Centers: The stereochemistry of the compound is established through enantioselective synthesis, often involving chiral catalysts or chiral auxiliaries to ensure the correct configuration at the 2S and 3R positions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize waste and reduce production costs. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-Brassinazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
(2S,3R)-Brassinazole has a wide range of applications in scientific research:
Plant Biology: It is extensively used to study the role of brassinosteroids in plant growth, development, and stress responses. By inhibiting brassinosteroid biosynthesis, researchers can observe the effects of reduced hormone levels on various physiological processes.
Agriculture: The compound is used to develop new strategies for crop improvement and stress tolerance. Understanding how brassinosteroids influence plant growth can lead to the development of crops with enhanced resistance to environmental stresses.
Medicinal Chemistry: Although primarily used in plant research, this compound’s structural features make it a potential candidate for drug development. Its ability to interact with specific enzymes and receptors can be explored for therapeutic applications.
Mécanisme D'action
(2S,3R)-Brassinazole exerts its effects by inhibiting the enzyme brassinosteroid-6-oxidase, which is involved in the biosynthesis of brassinosteroids. By binding to the active site of the enzyme, this compound prevents the conversion of precursors into active brassinosteroids, leading to reduced hormone levels in plants. This inhibition disrupts various signaling pathways regulated by brassinosteroids, affecting processes such as cell elongation, division, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Brassinazole: The parent compound of (2S,3R)-Brassinazole, differing in stereochemistry.
Propiconazole: Another inhibitor of brassinosteroid biosynthesis, used as a fungicide.
Uniconazole: A plant growth regulator that inhibits gibberellin biosynthesis, with some overlap in effects on brassinosteroid pathways.
Uniqueness
This compound is unique due to its specific stereochemistry, which confers high selectivity and potency as a brassinosteroid biosynthesis inhibitor. Its ability to precisely target brassinosteroid-6-oxidase makes it a valuable tool for dissecting the roles of brassinosteroids in plant biology. Additionally, its structural features provide opportunities for further modification and optimization in medicinal chemistry research.
Propriétés
IUPAC Name |
(2S,3R)-4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULDTPKHZNKFEY-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)([C@@H](CC2=CC=C(C=C2)Cl)N3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide](/img/structure/B8228611.png)




